![molecular formula C13H16BrNO2 B12114757 2-(4-Bromophenyl)-2-(piperidin-1-yl)acetic acid](/img/structure/B12114757.png)
2-(4-Bromophenyl)-2-(piperidin-1-yl)acetic acid
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Overview
Description
2-(4-Bromophenyl)-2-(piperidin-1-yl)acetic acid is a useful research compound. Its molecular formula is C13H16BrNO2 and its molecular weight is 298.18 g/mol. The purity is usually 95%.
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Biological Activity
2-(4-Bromophenyl)-2-(piperidin-1-yl)acetic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C13H14BrN1O2. The presence of a bromophenyl group enhances its reactivity and biological profile. The piperidine moiety contributes to its pharmacological properties, making it a subject of interest for various therapeutic applications.
Research indicates that compounds with piperidine structures often interact with various biological targets, including enzymes and receptors. Specifically, this compound may inhibit key pathways involved in cancer proliferation and metabolic processes.
Inhibition of Dihydrofolate Reductase (DHFR)
One significant mechanism involves the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in folate metabolism. Inhibitors of DHFR can lead to reduced cellular proliferation and induce apoptosis in cancer cells. Studies have shown that related piperidine derivatives exhibit IC50 values ranging from 26.11 µM to 47.30 µM against DHFR, indicating moderate potency .
Biological Activity and Case Studies
Several studies have explored the biological activity of piperidine derivatives, including those similar to this compound.
Anticancer Activity
- In Vitro Studies : A study evaluated the anticancer properties of piperidine derivatives against various cancer cell lines, demonstrating significant growth inhibition. For instance, compounds similar to this compound showed IC50 values ranging from 1.6 to 8.0 µM against leukemia cell lines K562 and CEM .
- Mechanistic Insights : The inhibition of Na+/K(+)-ATPase and Ras oncogene activity has been reported for related compounds, suggesting a multifaceted approach to combating cancer .
Neuroprotective Effects
There is emerging evidence that piperidine derivatives may exert neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress. This potential has been highlighted in studies focusing on their application in neurodegenerative diseases.
Data Summary
The following table summarizes key findings related to the biological activity of this compound and its analogs:
Scientific Research Applications
Drug Discovery Applications
Anticancer Activity
Research indicates that 2-(4-Bromophenyl)-2-(piperidin-1-yl)acetic acid exhibits significant anticancer properties. It acts as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme linked to inflammation and cancer progression. Studies have shown that this compound can enhance the efficacy of established chemotherapeutic agents like cisplatin and tamoxifen, suggesting its potential as an adjunct therapy in cancer treatment.
Antiviral Properties
The compound has also been investigated for its antiviral effects. It has demonstrated inhibitory activity against several viruses, including the influenza virus and herpes simplex virus. This antiviral activity is particularly relevant in the context of emerging viral infections, positioning the compound as a candidate for further development in antiviral therapies.
Analgesic and Anti-inflammatory Effects
In addition to its anticancer and antiviral properties, this compound has shown promise as an analgesic and anti-inflammatory agent. Its ability to modulate inflammatory pathways may provide therapeutic benefits in treating conditions such as arthritis and other inflammatory diseases.
Materials Science Applications
Synthesis of Derivatives
The compound serves as a precursor for synthesizing various derivatives with enhanced biological activities. These derivatives can be tailored for specific therapeutic targets, expanding the compound's utility in drug development.
Biomaterials Development
Research has explored the use of this compound in developing biomaterials for drug delivery systems. Its chemical properties allow for the creation of films and coatings that can be utilized in controlled drug release applications, enhancing the effectiveness of therapeutic agents.
Biological Properties
Inhibition of Enzymatic Activity
Studies have highlighted the compound's ability to inhibit key enzymes involved in disease processes. For instance, it has shown strong inhibitory activity against urease and acetylcholinesterase, making it relevant for treating conditions like peptic ulcers and Alzheimer's disease .
Case Study: Structure-Activity Relationship (SAR)
A structure-activity relationship study demonstrated that modifications to the piperidine moiety can significantly influence the biological activity of related compounds. For example, derivatives with varying substituents on the phenyl ring exhibited differing potencies against bacterial strains such as Salmonella typhi and Bacillus subtilis, indicating that careful structural modifications can optimize therapeutic efficacy .
Compound | Activity Type | IC50 (µM) | Reference |
---|---|---|---|
A | COX-2 Inhibition | 12 ± 3 | |
B | Antiviral Activity | 14 ± 0 | |
C | Acetylcholinesterase Inhibition | 0.63 ± 0.001 | |
D | Urease Inhibition | 2.14 ± 0.003 |
Table 2: Applications in Materials Science
Application | Description | Potential Benefits |
---|---|---|
Drug Delivery Systems | Films and coatings from derivatives | Controlled release, enhanced bioavailability |
Standard Reference Materials | Used for analytical calibration methods | Improved accuracy in HPLC, GC, MS methods |
Properties
Molecular Formula |
C13H16BrNO2 |
---|---|
Molecular Weight |
298.18 g/mol |
IUPAC Name |
2-(4-bromophenyl)-2-piperidin-1-ylacetic acid |
InChI |
InChI=1S/C13H16BrNO2/c14-11-6-4-10(5-7-11)12(13(16)17)15-8-2-1-3-9-15/h4-7,12H,1-3,8-9H2,(H,16,17) |
InChI Key |
JZWKFZBRDNWZHB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(C2=CC=C(C=C2)Br)C(=O)O |
Origin of Product |
United States |
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